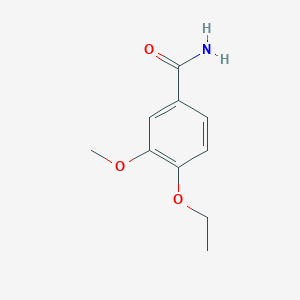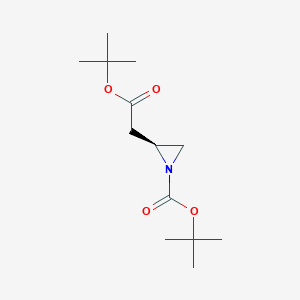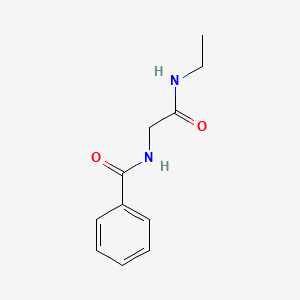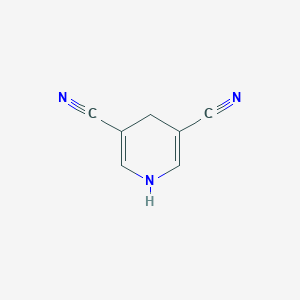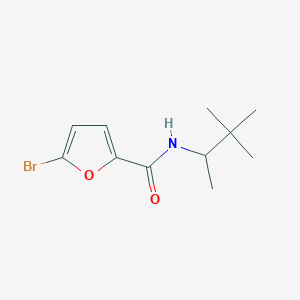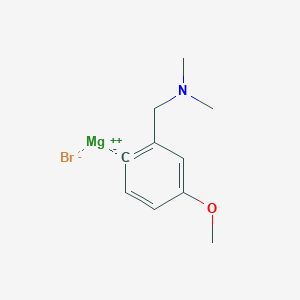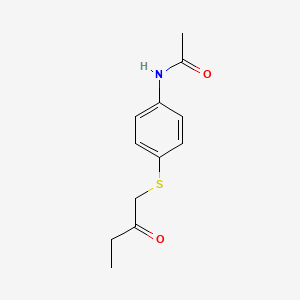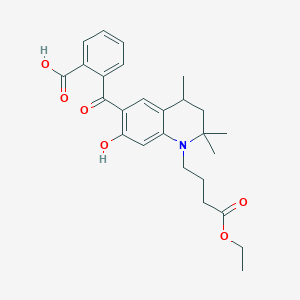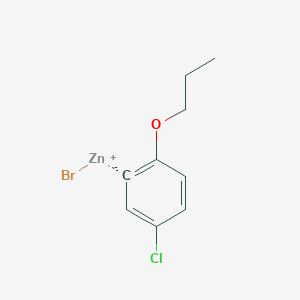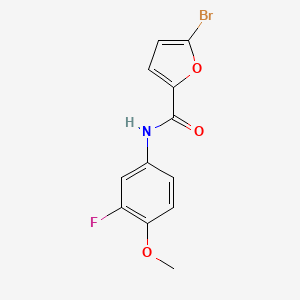
3-((2,6-Dichlorophenyl)thio)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2,6-Dichlorophenyl)thio)propanenitrile is an organic compound with the molecular formula C9H7Cl2NS It is characterized by the presence of a nitrile group (-CN) attached to a three-carbon chain, which is further connected to a 2,6-dichlorophenylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-Dichlorophenyl)thio)propanenitrile typically involves the reaction of 2,6-dichlorothiophenol with 3-bromopropanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-((2,6-Dichlorophenyl)thio)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions often require a base like sodium hydride and are performed in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
3-((2,6-Dichlorophenyl)thio)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-((2,6-Dichlorophenyl)thio)propanenitrile involves its interaction with molecular targets in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3-((2,6-Dichlorophenyl)thio)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2,6-Dichlorothiophenol: The parent thiophenol compound without the propanenitrile moiety.
3-(2,6-Dichlorophenyl)propanenitrile: Lacks the thio group present in 3-((2,6-Dichlorophenyl)thio)propanen
属性
分子式 |
C9H7Cl2NS |
|---|---|
分子量 |
232.13 g/mol |
IUPAC 名称 |
3-(2,6-dichlorophenyl)sulfanylpropanenitrile |
InChI |
InChI=1S/C9H7Cl2NS/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4H,2,6H2 |
InChI 键 |
IWPFKCNBTLFUCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)SCCC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


